REACTION_CXSMILES
|
[C:1]([NH2:6])(=[S:5])[CH2:2][CH2:3][CH3:4].[CH:7]([CH:9](Cl)[C:10]([O:12][CH2:13][CH3:14])=[O:11])=O.C(=O)([O-])[O-].[Mg+2]>O1CCOCC1>[CH2:2]([C:1]1[S:5][C:9]([C:10]([O:12][CH2:13][CH3:14])=[O:11])=[CH:7][N:6]=1)[CH2:3][CH3:4] |f:2.3|
|
Name
|
|
Quantity
|
38 g
|
Type
|
reactant
|
Smiles
|
C(CCC)(=S)N
|
Name
|
|
Quantity
|
54.2 g
|
Type
|
reactant
|
Smiles
|
C(=O)C(C(=O)OCC)Cl
|
Name
|
|
Quantity
|
22 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Mg+2]
|
Name
|
|
Quantity
|
185 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the precipitate formed
|
Type
|
CUSTOM
|
Details
|
was removed by filtration
|
Type
|
DISTILLATION
|
Details
|
The dioxane was distilled from the filtrate
|
Type
|
CUSTOM
|
Details
|
The ether phase was recovered by decantation
|
Type
|
WASH
|
Details
|
was washed with aqueous 10% hydrochloric acid solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
DISTILLATION
|
Details
|
distilled to dryness
|
Type
|
DISTILLATION
|
Details
|
The residue was distilled
|
Name
|
|
Type
|
product
|
Smiles
|
C(CC)C=1SC(=CN1)C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 57 g | |
YIELD: CALCULATEDPERCENTYIELD | 79.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |